3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione
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Overview
Description
3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione is an organic compound that features a unique structure combining a dithiane ring and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether or water. For example, the thioacetalization of aldehydes and ketones can be efficiently catalyzed by yttrium triflate or tungstophosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Corrosion Inhibition: It has been studied for its potential to inhibit the corrosion of metals in acidic environments.
Mechanism of Action
The mechanism by which 3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione exerts its effects involves its ability to undergo various chemical transformations. For example, its role as a corrosion inhibitor is attributed to its adsorption on metal surfaces, forming a protective layer that prevents further oxidation . The compound’s electronic properties are influenced by the presence of the dithiane and oxane rings, which can interact with molecular targets through π-orbital interactions and electron density distribution .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene
Uniqueness
3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione is unique due to its combination of a dithiane ring and an oxane ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
850163-41-6 |
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Molecular Formula |
C10H12O3S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
3-(1,3-dithian-2-ylidene)-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C10H12O3S2/c1-6-5-7(11)8(9(12)13-6)10-14-3-2-4-15-10/h6H,2-5H2,1H3 |
InChI Key |
BDBLVBSFEMBAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C2SCCCS2)C(=O)O1 |
Origin of Product |
United States |
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